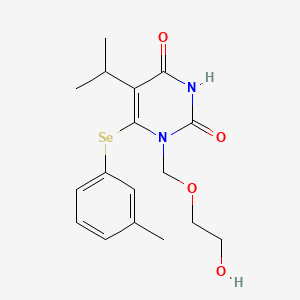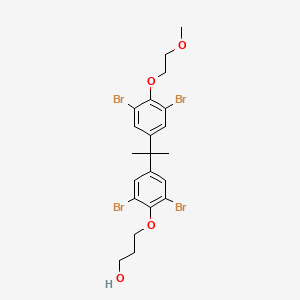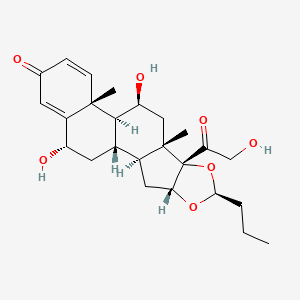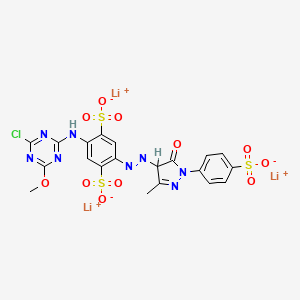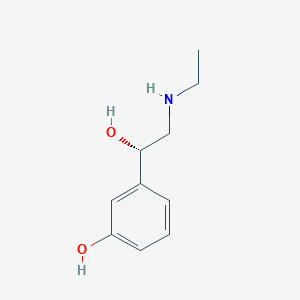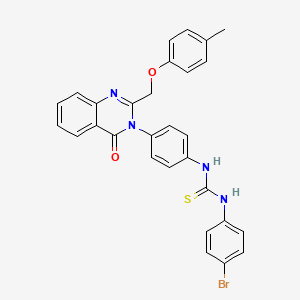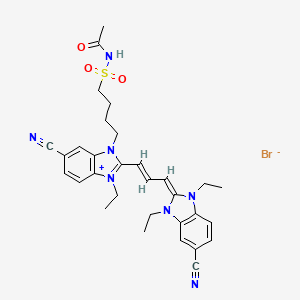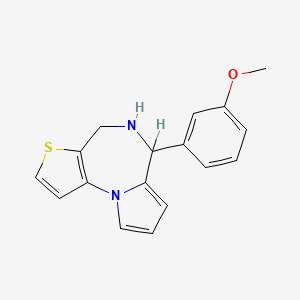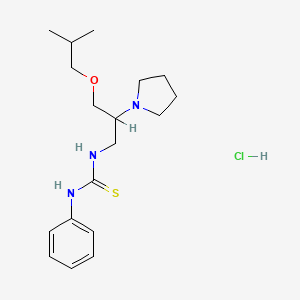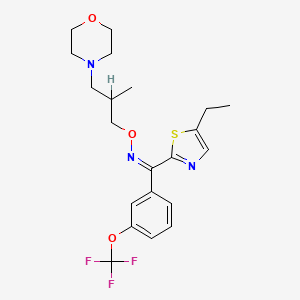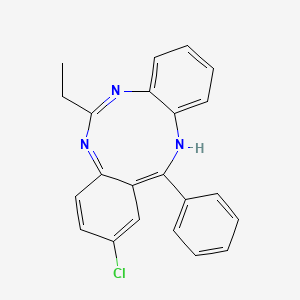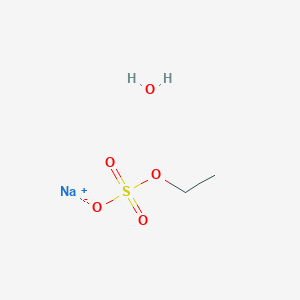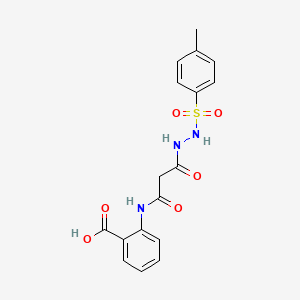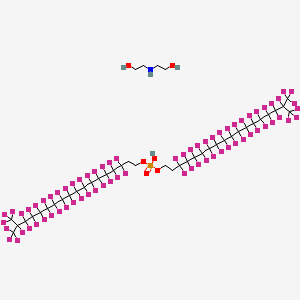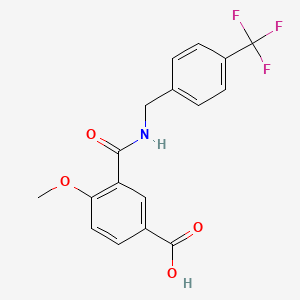
Unii-WY74vse2QY
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its molecular formula C17H14F3NO4 and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)benzoic acid involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The process includes rigorous quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific conditions like controlled temperatures and pressures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-Methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)benzoic acid is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)benzoic acid include other benzoic acid derivatives and trifluoromethyl-substituted aromatic compounds .
Uniqueness
The uniqueness of 4-Methoxy-3-((((4-(trifluoromethyl)phenyl)methyl)amino)carbonyl)benzoic acid lies in its specific trifluoromethyl and methoxy substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications .
Propriétés
Numéro CAS |
330861-58-0 |
|---|---|
Formule moléculaire |
C17H14F3NO4 |
Poids moléculaire |
353.29 g/mol |
Nom IUPAC |
4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C17H14F3NO4/c1-25-14-7-4-11(16(23)24)8-13(14)15(22)21-9-10-2-5-12(6-3-10)17(18,19)20/h2-8H,9H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
SHAYUHMSKQKLFZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)O)C(=O)NCC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


